

Molecular weight and formula of 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)thiazol-2-amine

Cat. No.: B127509

Get Quote

Technical Guide: 4-(Trifluoromethyl)thiazol-2amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)thiazol-2-amine**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the 2-aminothiazole scaffold can enhance pharmacological properties such as metabolic stability and membrane permeability.

Core Chemical and Physical Properties

The fundamental properties of **4-(Trifluoromethyl)thiazol-2-amine** are summarized below. The molecular formula is C4H3F3N2S, and the calculated molecular weight is approximately 168.14 g/mol .

Property	Data
Molecular Formula	C4H3F3N2S
Molecular Weight	168.14 g/mol (calculated)
IUPAC Name	4-(Trifluoromethyl)-1,3-thiazol-2-amine
Core Scaffold	2-Aminothiazole

Synthesis Protocol


The synthesis of **4-(Trifluoromethyl)thiazol-2-amine** can be achieved via the Hantzsch thiazole synthesis. This widely recognized method involves the reaction of an α -haloketone with a thiourea or thioamide. For the target compound, a key starting material is a 3-halo-1,1,1-trifluoroacetone.

Experimental Protocol: Hantzsch Thiazole Synthesis

A generalized protocol for the synthesis is as follows:

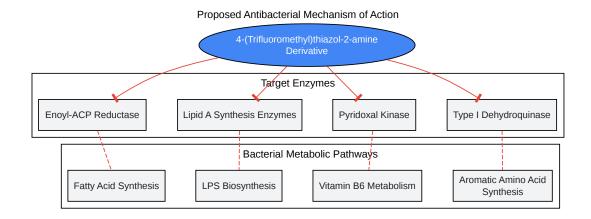
- Reaction Setup: To a solution of thiourea in a suitable solvent such as ethanol, add an equimolar amount of a 3-halo-1,1,1-trifluoroacetone (e.g., 3-bromo-1,1,1-trifluoroacetone).
- Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The
 resulting residue is then dissolved in water and neutralized with a base, such as sodium
 bicarbonate, to precipitate the crude product.
- Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure **4-(Trifluoromethyl)thiazol-2-amine**.

General Workflow for Hantzsch Thiazole Synthesis

Click to download full resolution via product page

General Workflow for Hantzsch Thiazole Synthesis

Biological Activity and Mechanism of Action


The 2-aminothiazole scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The trifluoromethyl group can further enhance the biological potential of these molecules.

Antimicrobial Activity

Derivatives of thiazol-2-amines have shown promising antimicrobial activity. Molecular docking studies suggest that these compounds can inhibit essential bacterial enzymes, leading to cell death.[3] Key enzymatic targets include:

- Enoyl-ACP Reductase (Fabl): Involved in fatty acid synthesis.
- Lipid A Synthesis: Essential for the outer membrane of Gram-negative bacteria.
- Pyridoxal Kinase: Involved in vitamin B6 metabolism.
- Type I Dehydroquinase (DHQase): An enzyme in the shikimate pathway for aromatic amino acid synthesis.

Click to download full resolution via product page

Proposed Antibacterial Mechanism of Action

Anticancer Potential

The 2-aminothiazole moiety is present in several approved anticancer drugs.[4] Derivatives of this scaffold have been shown to act as tubulin polymerization inhibitors, targeting the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The incorporation of the trifluoromethyl group may enhance the potency and selectivity of these compounds as anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Molecular weight and formula of 4-(Trifluoromethyl)thiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127509#molecular-weight-and-formula-of-4-trifluoromethyl-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com